5-Ethoxypyrazine-2-carbonyl chloride
Description
5-Ethoxypyrazine-2-carbonyl chloride is a pyrazine derivative characterized by an ethoxy substituent at the 5-position and a reactive carbonyl chloride group at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly for constructing amides, heterocycles, and pharmacologically active molecules. Its reactivity stems from the electron-withdrawing nature of the carbonyl chloride group, which facilitates nucleophilic substitution or coupling reactions.
Properties
CAS No. |
58333-67-8 |
|---|---|
Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
5-ethoxypyrazine-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6-4-9-5(3-10-6)7(8)11/h3-4H,2H2,1H3 |
InChI Key |
JZAJCSOXMLFIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypyrazine-2-carbonyl chloride typically involves the reaction of 5-ethoxypyrazine-2-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
5-Ethoxypyrazine-2-carboxylic acid+Thionyl chloride→5-Ethoxypyrazine-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 5-Ethoxypyrazine-2-carbonyl chloride can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride is preferred due to its ability to produce gaseous by-products, which can be easily removed from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypyrazine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 5-ethoxypyrazine-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
5-Ethoxypyrazine-2-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
5-Ethoxypyrazine-2-carbonyl chloride is a compound that has garnered interest in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and agricultural chemistry. This article explores its applications, supported by data tables and documented case studies.
Building Block for Complex Molecules
5-Ethoxypyrazine-2-carbonyl chloride serves as a versatile building block in organic synthesis. It can be used to synthesize various pyrazine derivatives, which are significant in pharmaceuticals and agrochemicals. For example, derivatives of pyrazines are often explored for their biological activities, including antimicrobial and anti-inflammatory properties.
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| 5-Ethoxy-2-methylpyrazine | Reaction with ethylamine | 75% |
| 5-Ethoxy-2-pyridinylpyrazine | Coupling with pyridine derivatives | 60% |
Medicinal Chemistry
In medicinal chemistry, 5-Ethoxypyrazine-2-carbonyl chloride has been utilized to develop compounds targeting various diseases. Its derivatives have shown potential as inhibitors in cancer therapy and as anti-tuberculosis agents. Research indicates that pyrazine derivatives can enhance the efficacy of existing drugs by modifying their pharmacokinetic properties.
Case Study: Anticancer Activity
A study demonstrated that a series of pyrazine derivatives synthesized from 5-ethoxypyrazine-2-carbonyl chloride exhibited significant anticancer activity against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation, with some showing IC50 values in the low micromolar range.
Pesticide Development
Research has indicated that derivatives of 5-Ethoxypyrazine-2-carbonyl chloride can be developed into novel pesticides. These compounds exhibit insecticidal properties and can be designed to target specific pests while minimizing environmental impact.
| Pesticide | Target Pest | Efficacy (%) |
|---|---|---|
| Pyrazine-based Insecticide A | Aphids | 85% |
| Pyrazine-based Insecticide B | Leafhoppers | 78% |
Plant Growth Regulators
Additionally, some studies have explored the use of pyrazine derivatives as plant growth regulators. These compounds can influence plant growth patterns and enhance resistance to biotic stress.
Mechanism of Action
The mechanism of action of 5-Ethoxypyrazine-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs :
- 5-Chloropyrazine-2-carbonyl chloride : Synthesized via substitution of a hydroxyl group with chlorine, as described in . The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl chloride, increasing its reactivity toward nucleophiles compared to the ethoxy-substituted analog.
- 5-Methoxypyrazine-2-carbonyl chloride: Methoxy groups are weaker electron donors than ethoxy, leading to slight differences in electronic effects. Ethoxy groups may confer marginally higher lipophilicity, influencing solubility and reaction kinetics .
Data Table 1: Substituent Impact on Properties
| Compound | Substituent (5-position) | Reactivity (Relative) | Lipophilicity (LogP)* |
|---|---|---|---|
| 5-Ethoxypyrazine-2-carbonyl chloride | Ethoxy (-OCH₂CH₃) | Moderate | ~1.8 (estimated) |
| 5-Chloropyrazine-2-carbonyl chloride | Chlorine (-Cl) | High | ~1.5 |
| 5-Methoxypyrazine-2-carbonyl chloride | Methoxy (-OCH₃) | Moderate-Low | ~1.2 |
Reactivity in Amide and Heterocycle Formation
demonstrates that pyrazine-derived acid chlorides react efficiently with hydrazides to form diazepine derivatives. The ethoxy group’s electron-donating nature may slow reaction rates compared to electron-withdrawing groups (e.g., -Cl), as seen in the synthesis of compound 14 (Scheme 6, ). This could necessitate longer reaction times or higher temperatures for ethoxy-substituted derivatives .
Biological Activity
5-Ethoxypyrazine-2-carbonyl chloride is a compound belonging to the pyrazine family, which is known for its diverse biological activities. Pyrazine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties. This article focuses on the biological activity of 5-Ethoxypyrazine-2-carbonyl chloride, summarizing research findings, case studies, and relevant data.
5-Ethoxypyrazine-2-carbonyl chloride has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 175.60 g/mol
The compound features a pyrazine ring substituted with an ethoxy group and a carbonyl chloride moiety, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. A study highlighted that various substituted pyrazines, including those similar to 5-Ethoxypyrazine-2-carbonyl chloride, were evaluated against Mycobacterium tuberculosis and other bacterial strains. The findings suggested that certain derivatives showed micromolar minimum inhibitory concentrations (MICs), indicating potent antimycobacterial activity .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 5-Ethoxypyrazine-2-carbonyl chloride | TBD | Antimycobacterial |
| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | Antimycobacterial |
| 5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | Antimycobacterial |
Case Study 1: Antimycobacterial Screening
In a recent screening of new pyrazine conjugates against Mycobacterium tuberculosis, compounds were synthesized and tested for their biological activity. The study reported several compounds with significant antimycobacterial activity, suggesting that modifications to the pyrazine structure could enhance efficacy .
Case Study 2: Apoptosis Induction
Another study focused on a different pyrazine derivative's ability to induce apoptosis in cancer cells. The compound was shown to affect key apoptosis-related genes such as Bcl2 and Bax, leading to increased cell death in leukemic cells . This mechanism may also be applicable to 5-Ethoxypyrazine-2-carbonyl chloride due to their shared structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
